

Apoptosis Induction by Milademetan Tosylate Hydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Milademetan tosylate hydrate	
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Introduction

Milademetan tosylate hydrate (DS-3032b) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated through overexpression of its negative regulator, MDM2.[3][4] Milademetan tosylate hydrate disrupts the MDM2-p53 interaction, preventing the proteasomal degradation of p53.[4][5] This leads to the stabilization and activation of p53, restoring its tumor-suppressive functions, which include cell cycle arrest, senescence, and, most notably, the induction of apoptosis.[1][6] This technical guide provides an in-depth overview of the mechanism of apoptosis induction by Milademetan tosylate hydrate, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action: p53-Mediated Apoptosis

Milademetan tosylate hydrate functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which targets p53 for degradation. By binding to MDM2, Milademetan prevents the ubiquitination of p53, leading to its accumulation and activation.[5] Activated p53 then acts as a transcription factor, upregulating the expression of several pro-apoptotic genes.[6] This transcriptional activation is a key mechanism through which Milademetan induces apoptosis in cancer cells with wild-type TP53.[7]



The p53-mediated apoptotic signaling cascade initiated by Milademetan involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key downstream targets of p53 that are upregulated following treatment with Milademetan include BAX, PUMA, and NOXA.[7][8][9]

- BAX: A member of the Bcl-2 family, BAX translocates to the mitochondria upon activation,
 leading to the release of cytochrome c and the initiation of the caspase cascade.[10]
- PUMA and NOXA: These BH3-only proteins are potent pro-apoptotic molecules that can
 directly activate BAX and BAK or inhibit anti-apoptotic Bcl-2 family members, thereby
 promoting mitochondrial outer membrane permeabilization.[9][11][12][13]

The culmination of this signaling is the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Preclinical Data

The pro-apoptotic and anti-proliferative effects of **Milademetan tosylate hydrate** have been demonstrated in various preclinical models.

In Vitro Efficacy:

Milademetan has shown potent anti-proliferative activity in a range of cancer cell lines, particularly those with wild-type TP53. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

Cell Line (Cancer Type)	IC50 (nM)	Reference
SK-N-SH (Neuroblastoma)	21.9	[7]
SH-SY5Y (Neuroblastoma)	17.7	[7]
IMR-32 (Neuroblastoma)	52.63	[7]
IMR-5 (Neuroblastoma)	25.7	[7]
LAN-5 (Neuroblastoma)	44.1	[7]



Studies have also shown that Milademetan treatment leads to a dose- and time-dependent increase in the expression of p53 target genes, including the pro-apoptotic proteins BAX and PUMA.[7][8]

Clinical Data

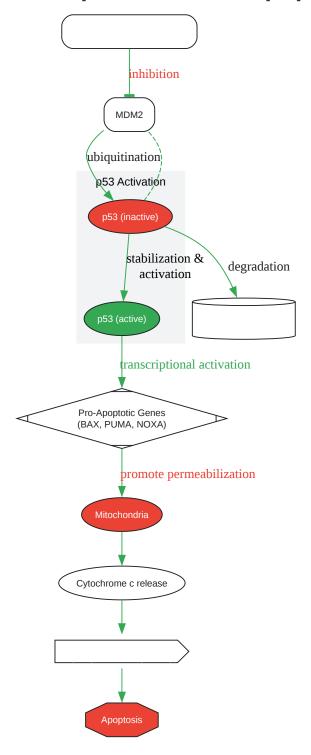
Milademetan tosylate hydrate has been evaluated in several clinical trials across a range of solid tumors and hematological malignancies. The data demonstrates its potential as a therapeutic agent, particularly in tumors with MDM2 amplification and wild-type TP53.

Phase I and II Clinical Trial Results:

Cancer Type	Dosing Schedule	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Key Adverse Events (Grade 3/4)	Reference
Advanced Solid Tumors and Lymphomas	260 mg QD (3 days on/11 days off)	45.8% (Disease Control Rate)	4.0 months	Thrombocyto penia (29.0%), Neutropenia (15.0%), Anemia (13.1%)	[14]
Dedifferentiat ed Liposarcoma	260 mg QD (3 days on/11 days off)	3.8%	7.2 months	-	[14]
MDM2- amplified, TP53-wt Solid Tumors	-	19.4% (6/31 patients with confirmed molecular testing)	3.5 months	Thrombocyto penia, Neutropenia, Anemia, Leukopenia, Diarrhea	[8]
Japanese Patients with Solid Tumors	90 mg QD (21 days on/7 days off)	43.8% (Stable Disease)	-	Thrombocyto penia, Nausea	[15]



Signaling Pathways and Experimental Workflows Milademetan-Induced p53-Mediated Apoptosis Pathway

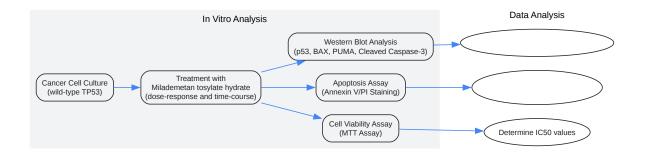


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Caption: Milademetan inhibits MDM2, leading to p53 activation and apoptosis.



Experimental Workflow for Assessing Apoptosis



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Caption: Workflow for evaluating Milademetan-induced apoptosis in vitro.

Experimental Protocols Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of **Milademetan tosylate hydrate** that inhibits cell growth by 50% (IC50).

Materials:

- Cancer cell line with wild-type TP53
- Complete cell culture medium
- Milademetan tosylate hydrate
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)



- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of Milademetan tosylate hydrate in complete medium. The final
 concentrations should typically range from nanomolar to micromolar. A vehicle control
 (medium with DMSO) should also be prepared.
- Remove the medium from the wells and add 100 μL of the prepared drug dilutions or vehicle control.
- Incubate the plate for 72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate for 10-15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[16]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][17]

Materials:



- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Culture cells and treat with Milademetan tosylate hydrate for the desired time.
- Harvest both adherent and floating cells and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.[5][17]

Western Blotting for p53 and Pro-Apoptotic Proteins

This protocol is for detecting the expression levels of p53 and its downstream targets like BAX and PUMA.[10][18][19][20][21]

Materials:

- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit



- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p53, anti-BAX, anti-PUMA, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.[10][18][19][20][21]



Conclusion

Milademetan tosylate hydrate represents a promising therapeutic strategy for cancers with wild-type TP53 by reactivating the p53 tumor suppressor pathway. Its ability to induce apoptosis through the upregulation of pro-apoptotic genes like BAX and PUMA has been demonstrated in both preclinical and clinical settings. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working on the development and application of MDM2 inhibitors in oncology. Further research will continue to elucidate the full potential of Milademetan, both as a monotherapy and in combination with other anti-cancer agents.

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